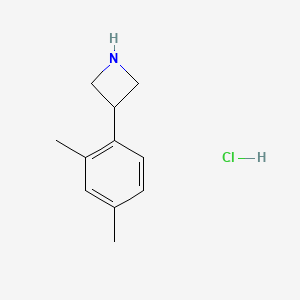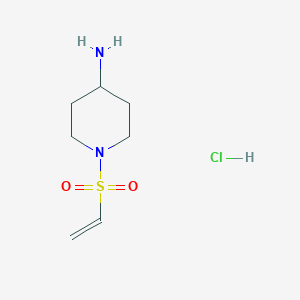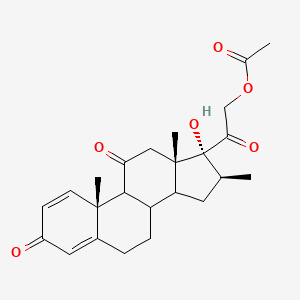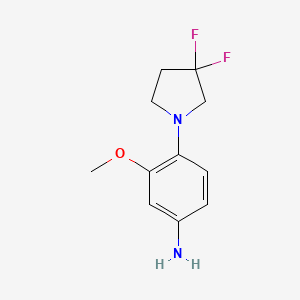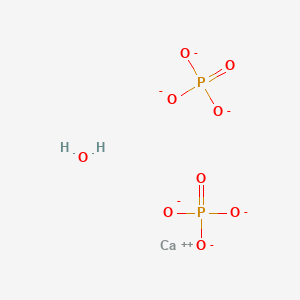
4-(Benzyl(methyl)amino)-4-oxobut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid is an organic compound characterized by its unique structure, which includes a benzyl group, a methylamino group, and a butenoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid typically involves the following steps:
Starting Materials: Benzylamine, methylamine, and maleic anhydride.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions.
Procedure: Benzylamine and methylamine are reacted with maleic anhydride to form the intermediate product, which is then subjected to further reaction to yield the final compound.
Industrial Production Methods: In an industrial setting, the production of (2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Applications De Recherche Scientifique
(2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
- (2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid
- (2E)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid
- 4-[benzyl(methyl)amino]-4-oxobutanoic acid
Comparison:
- Structural Differences: The position of the double bond (Z or E configuration) can significantly impact the compound’s reactivity and biological activity.
- Unique Features: (2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid is unique due to its specific configuration, which may confer distinct properties compared to its isomers.
Propriétés
Formule moléculaire |
C12H13NO3 |
|---|---|
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
(Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H13NO3/c1-13(11(14)7-8-12(15)16)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,16)/b8-7- |
Clé InChI |
LFWYJFPYELUEKZ-FPLPWBNLSA-N |
SMILES isomérique |
CN(CC1=CC=CC=C1)C(=O)/C=C\C(=O)O |
SMILES canonique |
CN(CC1=CC=CC=C1)C(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






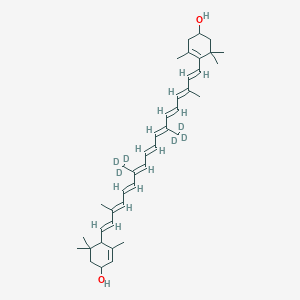
![2-[[(3alpha,5beta,12alpha)-7-Azi-3,12-dihydroxy-24-oxocholan-24-yl]amino]ethanesulfonic Acid Sodium Salt](/img/structure/B13719607.png)

